molecular formula C27H27N3O2S2 B14234149 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine CAS No. 365429-36-3

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine

Cat. No.: B14234149
CAS No.: 365429-36-3
M. Wt: 489.7 g/mol
InChI Key: ZMRRKJXLBXUBFH-UHFFFAOYSA-N
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Description

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine is a complex organic compound that features a thiazole ring, a piperidine ring, and various substituents

Preparation Methods

The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the methanesulfonyl and methylphenyl groups. The piperidine ring is then attached via a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and piperidine-containing molecules. What sets 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine apart is its unique combination of functional groups, which can confer specific chemical and biological properties. Similar compounds might include:

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

365429-36-3

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-5-(2-piperidin-1-ylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C27H27N3O2S2/c1-19-7-6-8-21(17-19)25-26(22-13-14-28-24(18-22)30-15-4-3-5-16-30)33-27(29-25)20-9-11-23(12-10-20)34(2,31)32/h6-14,17-18H,3-5,15-16H2,1-2H3

InChI Key

ZMRRKJXLBXUBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)N5CCCCC5

Origin of Product

United States

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